1,2,3,4-Tetrafluorobenzene
Overview
Description
1,2,3,4-Tetrafluorobenzene is a fluorinated benzene derivative where four hydrogen atoms are replaced by fluorine atoms. The molecular structure and properties of this compound have been extensively studied due to its unique characteristics and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives of 1,2,3,4-tetrafluorobenzene has been achieved through different methods. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium yielded 2,3,4,5-tetrafluorophenyllithium, which demonstrated the synthetic utility of this organolithium intermediate in various reactions .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrafluorobenzene has been determined through different techniques. Gas-phase electron diffraction and ab initio calculations have shown that the benzene ring deviates only slightly from D6h symmetry, with nearly equal C-C and C-F bond lengths . The crystal structure of 1,2,3,5-tetrafluorobenzene, a closely related isomer, was found to have a layered monoclinic structure with bifurcated C–H⋯F–C interactions .
Chemical Reactions Analysis
1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, forming several organomercury compounds when reacted with mercuric trifluoroacetate or acetate . The mercuration process has been optimized to yield different substituted products, which are useful in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrafluorobenzene derivatives have been characterized using spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . The rotational spectrum of 1,2,3,4-tetrafluorobenzene has been recorded, providing insights into its rotational and centrifugal distortion constants, which are essential for understanding its behavior in the gas phase . Additionally, the complex formation of 1,2,3,4-tetrafluorobenzene with water has been studied, revealing non-covalent interactions that influence the structure and stability of the complex .
Scientific Research Applications
Application 1: Microwave Spectroscopy
- Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the study of non-covalent interactions with water molecules . This research is important for understanding how fluorine substitution affects the physical and chemical properties of substrates .
- Methods of Application: The 1,2,3,4-tetrafluorobenzene-water complex was investigated using pulsed-jet Fourier transform microwave spectroscopy . Ab initio calculations and non-covalent interaction (NCI) analysis were performed to characterize the intermolecular NCIs .
- Results or Outcomes: In the observed isomer, the water molecule lies almost in the plane of the benzene ring acting as a proton donor to one of the fluorine atoms and as an acceptor to one of the hydrogen atoms forming a six-membered ring structure . The CH⋯O and H⋯FC bonding distances are determined to be 2.385 (1) Å and 2.429 (1) Å, respectively . The interaction energy is calculated to be −18.0 kJ mol −1 at the SAPT2+ (3)/aug-cc-pVDZ level of theory .
Application 2: Thermophysical Property Analysis
- Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the study of thermophysical properties . This research is important for understanding the physical and chemical properties of the compound under various conditions .
- Methods of Application: The thermophysical properties of 1,2,3,4-Tetrafluorobenzene were investigated using the NIST ThermoData Engine software package . This software allows for dynamic data analysis of various properties .
- Results or Outcomes: The study provides a collection of critically evaluated thermodynamic property data for 1,2,3,4-Tetrafluorobenzene . These data can be used in further research and applications .
Application 3: Polymer Synthesis
- Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the synthesis of a π-conjugated conducting polymer . This research is important for the development of new materials with unique properties .
- Methods of Application: The polymer was synthesized by direct arylation polymerization method . Computational calculations for the monomers, oligomers, and copolymer were performed using Gaussian 09 with two hybrid functional, B3LYP and HSE06 using (6-31G (d,p)) basis set .
- Results or Outcomes: The polymer exhibited lifetime decay of 0.55 ns and quantum yield of 0.37 in chloroform solution . It showed positive solvatochromism with a large Stoke’s shift from 2310 cm −1 to 4152 cm −1 in solutions of varying polarity . Third-order non-linear optical properties of the copolymer were observed using the open-aperture Z-scan technique at 532 nm in DMSO solvent .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFIIXUNAKEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870605 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Vapor Pressure |
49.5 [mmHg] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Product Name |
1,2,3,4-Tetrafluorobenzene | |
CAS RN |
551-62-2, 28016-01-5 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | Tetrafluorobenzene | |
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Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | Tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.330 | |
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Record name | 1,2,3,4-tetrafluorobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.180 | |
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Record name | 1,2,3,4-TETRAFLUOROBENZENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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